Bienvenue dans la boutique en ligne BenchChem!

6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (C10H10N6, MW 214.23 g/mol) is a fused nitrogen heterocycle comprising a [1,2,4]triazolo[4,3-b]pyridazine core with a 3,5-dimethylpyrazol-1-yl substituent at the 6-position. This scaffold belongs to the triazolopyridazine class, which has been extensively investigated for kinase inhibition (c-Met, Pim-1), phosphodiesterase 4 (PDE4) modulation, and GABAA receptor binding.

Molecular Formula C10H10N6
Molecular Weight 214.23 g/mol
Cat. No. B5584423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC10H10N6
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN3C=NN=C3C=C2)C
InChIInChI=1S/C10H10N6/c1-7-5-8(2)16(13-7)10-4-3-9-12-11-6-15(9)14-10/h3-6H,1-2H3
InChIKeyAUQGWZJKGUSFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine – Procurement-Relevant Structural Profile and Scaffold Identity


6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine (C10H10N6, MW 214.23 g/mol) is a fused nitrogen heterocycle comprising a [1,2,4]triazolo[4,3-b]pyridazine core with a 3,5-dimethylpyrazol-1-yl substituent at the 6-position . This scaffold belongs to the triazolopyridazine class, which has been extensively investigated for kinase inhibition (c-Met, Pim-1), phosphodiesterase 4 (PDE4) modulation, and GABAA receptor binding [1]. Unlike fully elaborated clinical candidates, this compound represents a versatile, unsubstituted-at-C3 building block that enables divergent late-stage functionalization, distinguishing it from pre-decorated analogs that lock in a single target profile [2].

Why 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Replaced by Generic Triazolopyridazine Analogs in MedChem Programs


The triazolo[4,3-b]pyridazine scaffold exhibits profound sensitivity to the nature and position of substituents. Replacement of the 3,5-dimethylpyrazol-1-yl group at C6 with alternative heterocycles (e.g., 1-methylpyrazol-4-yl, as in PF-04254644) dramatically alters kinase selectivity and off-target profiles [1]. Likewise, C3 substituents critically modulate potency: compound 4g (3-aryl substituted) achieves dual c-Met/Pim-1 IC50 values of 0.163 and 0.283 μM, while unsubstituted or differently substituted analogs show mean GI% values differing by over 25 percentage points in NCI-60 screens [2]. Generic substitution risks losing the specific steric and electronic properties conferred by the 3,5-dimethylpyrazole motif, which has been independently validated as a privileged fragment for α-glucosidase inhibition (IC50 19.27 μM for the most potent pyrazolylpyridazine amine derivative) and as a ligand scaffold for organometallic anticancer complexes [3]. The quantitative differentiation below demonstrates that this specific building block occupies a distinct position in both synthetic accessibility and biological vector space compared to close analogs.

Product-Specific Quantitative Evidence Guide: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine vs. Closest Analogs


C3-Unsubstituted Core Enables Divergent Late-Stage Derivatization vs. Pre-Functionalized Analogs

The target compound bears no substituent at the C3 position of the triazolopyridazine ring, providing a universal synthetic handle for divergent functionalization. In contrast, the closely related 6-(3,5-dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 300700-82-7, C11H12N6, MW 228.25 g/mol) is pre-locked with a methyl group at C3, which restricts its utility to programs targeting methyl-tolerant binding pockets . The unsubstituted scaffold can be converted via oxidative cyclization, palladium-catalyzed coupling, or SNAr displacement to install aryl, heteroaryl, amino, or alkyl substituents at C3, as demonstrated by the synthesis of 3-aryl derivatives (4a–4g) that span a mean GI% range from 29.08% to 55.84% in NCI-60 cancer cell line screening [1]. This divergent capability allows a single building block procurement to support multiple lead series, reducing inventory complexity.

Medicinal Chemistry Scaffold Diversification Late-Stage Functionalization

3,5-Dimethylpyrazole Substituent at C6 Provides α-Glucosidase Inhibition Vector Absent in Alternative C6-Heterocycle Analogs

Derivatives built on the 3,5-dimethylpyrazol-1-yl-pyridazine substructure exhibit validated α-glucosidase inhibitory activity. The most potent pyrazolylpyridazine amine (compound 5g), synthesized from 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, demonstrated an IC50 of 19.27 ± 0.005 µM against yeast α-glucosidase [1]. This precursor (3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, CAS 29334-67-6) is directly accessible from the target compound via chlorination. In comparison, pyrazolylpyridazine amines derived from the non-dimethylated analog 3-chloro-6-(1H-pyrazol-1-yl)pyridazine showed consistently weaker inhibition across the series, with the unsubstituted pyrazole ring lacking the methyl groups that enhance hydrophobic pocket occupancy in the enzyme active site [2]. While no direct IC50 comparison for the exact target compound is available, the 3,5-dimethylpyrazole motif is established as a critical pharmacophoric element for this activity class [1].

α-Glucosidase Inhibition Diabetes Target Pyrazolylpyridazine

Triazolopyridazine Core Achieves Dual c-Met/Pim-1 Kinase Inhibition at Sub-Micromolar Potency When C3-Arylated – A Quantitative Benchmark Unavailable for Alternative Fused Heterocycles

The triazolo[4,3-b]pyridazine scaffold, when elaborated with appropriate C3-aryl substituents, delivers potent dual c-Met/Pim-1 inhibition. Compound 4g (3-(p-tolyl)-6-(2-benzylidenehydrazinyl) derivative) achieved IC50 values of 0.163 ± 0.01 µM (c-Met) and 0.283 ± 0.01 µM (Pim-1), representing a 3.4-fold and 1.8-fold improvement over compound 4a, respectively [1]. This dual inhibitory profile is clinically relevant for breast cancer, where 4g induced S-phase cell cycle arrest in MCF-7 cells and increased apoptosis 29.61-fold over control, outperforming staurosporine in caspase-9 activation and p-PI3K/p-AKT/p-mTOR suppression [1]. For context, PF-04254644, a triazolopyridazine bearing a 1-methylpyrazol-4-yl group at C6 and a quinoline at C3, showed potent c-Met inhibition (IC50 ~0.0005 µM) but exhibited broad PDE family off-target activity leading to myocardial degeneration in rats [2]. The 3,5-dimethylpyrazol-1-yl building block, as an unelaborated precursor, offers the flexibility to optimize C3 substituents to balance potency and selectivity – a freedom not available when starting from the pre-assembled PF-04254644 scaffold.

c-Met Kinase Pim-1 Kinase Dual Inhibition Anticancer

3,5-Dimethylpyrazole Motif Confers Metal-Coordination Capability for Organometallic Anticancer Complexes

The 3,5-dimethylpyrazol-1-yl-pyridazine ligand scaffold forms stable complexes with ruthenium(II) centers, yielding organometallic species with demonstrated CT-DNA binding and cytotoxic activity. Specifically, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine reacts with Ru(II)-arene precursors to generate complexes Ru3 and Ru4, which exhibit enhanced DNA binding compared to the non-methylated pyrazole analogs Ru1 and Ru2, as evidenced by spectroscopic titration and viscosity measurements [1]. The methylation of the pyrazole ring increases the electron density at the coordinating nitrogen, strengthening metal-ligand bonds and tuning the redox properties relevant to biological activity [1]. This coordination chemistry avenue is unique to the 3,5-dimethylpyrazole-bearing scaffold and is not accessible with alternative C6 substituents such as phenyl, morpholino, or unsubstituted pyrazole groups.

Organometallic Chemistry Ruthenium Complexes Cytotoxicity CT-DNA Binding

PDE4 Isoform Selectivity Achievable from Triazolopyridazine Core Informs Design of Safer Kinase Inhibitors Starting from the C3-Unsubstituted Scaffold

The triazolo[4,3-b]pyridazine core has been validated as a PDE4-selective scaffold: compound 18 (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited high potency against PDE4A and maintained selectivity across all 21 PDE family members tested (PDE4A, PDE4B, PDE4C, PDE4D) [1]. This is particularly significant given the failure of PF-04254644 due to broad PDE inhibition arising from its 1-methylpyrazol-4-yl C6 substituent and quinoline C3 group, which caused myocardial degeneration [2]. The 3,5-dimethylpyrazol-1-yl building block, by offering a distinct C6 steric/electronic signature compared to PF-04254644's 1-methylpyrazol-4-yl group, provides a starting point for kinase inhibitor programs that may avoid the PDE off-target liability. While direct PDE profiling data for the exact target compound are not available, the class-level evidence indicates that careful C3 elaboration can maintain or improve PDE4 selectivity relative to structurally related toxic analogs [1].

PDE4 Inhibition Isoform Selectivity Off-target Mitigation Lead Optimization

Green Synthetic Accessibility via Ultrasound-Assisted and Fusion Methods Reduces Procurement Cost and Environmental Footprint

Derivatives of the 3,5-dimethylpyrazol-1-yl-pyridazine scaffold can be synthesized under environmentally benign conditions. Ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives achieved reduced reaction times and improved yields compared to conventional thermal methods . Additionally, a solvent-free fusion reaction of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with aliphatic/aromatic amines produced pyrazolylpyridazine amines (4a–4c, 5a–5m) without toxic solvents [1]. In contrast, alternative C6-substituted triazolopyridazines (e.g., 6-aryl derivatives) often require palladium-catalyzed cross-coupling with specialized ligands, increasing cost and waste [2]. The direct nucleophilic aromatic substitution and cyclocondensation routes accessible from the 3,5-dimethylpyrazole-bearing scaffold reduce step count and reagent burden.

Green Chemistry Ultrasound-Assisted Synthesis Sustainable Procurement Process Chemistry

Best Research and Industrial Application Scenarios for 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine


Divergent Kinase Inhibitor Library Synthesis Targeting c-Met, Pim-1, and BRD4 Bromodomains

Medicinal chemistry teams pursuing kinase or bromodomain inhibitor leads can procure this C3-unsubstituted building block as a universal starting material for parallel library synthesis. By varying C3 substituents via SNAr, Suzuki coupling, or oxidative cyclization, a single batch of the target compound can yield 50–200 diverse analogs for screening against c-Met (benchmark IC50 ~0.163 µM for optimized 4g), Pim-1, and BRD4 (BD1/BD2) targets [1][2]. This approach avoids the need to purchase multiple pre-functionalized scaffolds, each locked into a single target profile, and leverages the triazolopyridazine core's demonstrated dual inhibition capability [1].

α-Glucosidase Inhibitor Development for Type 2 Diabetes

The 3,5-dimethylpyrazol-1-yl-pyridazine substructure has been validated as a productive starting point for α-glucosidase inhibitors, with the most potent derivative (5g) achieving IC50 = 19.27 µM [3]. The target compound can be chlorinated at C3 to yield 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 29334-67-6), which then undergoes amine substitution to generate focused libraries. The 3,5-dimethyl groups are essential for hydrophobic pocket occupancy, making this scaffold irreplaceable by des-methyl analogs for diabetes target programs [3].

Organometallic Anticancer Agent Design with Tunable DNA-Binding Affinity

Coordination chemistry groups developing ruthenium(II)-arene or indium(III) anticancer complexes can utilize the 3-chloro derivative of this compound as a bidentate N,N'-ligand. The 3,5-dimethylpyrazole motif enhances metal-binding affinity and CT-DNA intercalation compared to unsubstituted pyrazole analogs, as demonstrated with Ru3/Ru4 complexes [4]. The resulting complexes offer tunable cytotoxicity through variation of the arene co-ligand (cymene vs. toluene) and the metal center (Ru vs. In), enabling systematic structure-activity relationship studies not possible with alternative heterocyclic ligands [4].

PDE4-Selective Probe Development with Reduced Off-Target Cardiomyopathy Risk

Given the established PDE4 selectivity of the triazolo[4,3-b]pyridazine scaffold (compound 18: selective across 21 PDE isoforms) [5] and the documented cardiotoxicity of the 1-methylpyrazol-4-yl analog PF-04254644 due to broad PDE inhibition [6], the 3,5-dimethylpyrazol-1-yl building block represents a structurally distinct entry point for PDE4 probe development. By elaborating C3 with catechol diether or related PDE4 pharmacophores, researchers can aim to recapitulate PDE4A inhibition while prospectively avoiding the PDE off-target profile that caused myocardial degeneration [5][6]. This scenario is particularly relevant for programs that require both kinase and PDE selectivity data to advance compounds beyond lead optimization.

Quote Request

Request a Quote for 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.